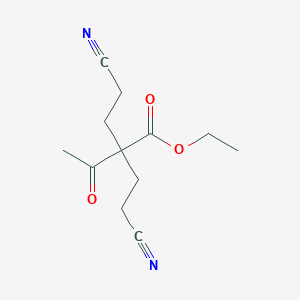

Ethyl 2,2-di(2-cyanoethyl)-3-oxobutanoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2,2-bis(2-cyanoethyl)-3-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O3/c1-3-17-11(16)12(10(2)15,6-4-8-13)7-5-9-14/h3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRUOYKBWHYSJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC#N)(CCC#N)C(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277619 | |

| Record name | ethyl 2,2-di(2-cyanoethyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-25-0 | |

| Record name | 2, ETHYL ESTER | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2,2-di(2-cyanoethyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Ethyl 2,2 Di 2 Cyanoethyl 3 Oxobutanoate

Established Synthetic Routes

The formation of Ethyl 2,2-di(2-cyanoethyl)-3-oxobutanoate is accomplished through well-established synthetic strategies that leverage the acidic nature of the α-carbon in β-keto esters.

Michael Addition Pathways: Enolate Alkylation with Acrylonitrile (B1666552)

The primary and most direct route for synthesizing this compound is through a Michael addition reaction. wikipedia.orgspcmc.ac.in This method involves the conjugate addition of a nucleophile, in this case, the enolate of ethyl acetoacetate (B1235776), to an α,β-unsaturated compound, which is acrylonitrile. libretexts.org The reaction proceeds in two successive additions to attach two cyanoethyl groups to the α-carbon of the ethyl acetoacetate.

Table 1: Reactants in Michael Addition Pathway

| Reactant | Role |

|---|---|

| Ethyl Acetoacetate | Michael Donor (Nucleophile Source) spcmc.ac.in |

| Acrylonitrile | Michael Acceptor (Electrophile) spcmc.ac.in |

Catalytic Systems and Base Selection

The selection of a suitable base is critical for the efficient generation of the enolate from ethyl acetoacetate. The α-hydrogens of ethyl acetoacetate are acidic (pKa ≈ 10-11) and can be removed by a sufficiently strong base. askthenerd.com

Commonly Used Bases : Sodium ethoxide (NaOEt) is the most frequently employed base for this transformation, typically used in catalytic amounts. It is effective in generating the required enolate in a solvent like ethanol. askthenerd.com

Alternative Bases : While other strong bases like potassium tert-butoxide or lithium diisopropylamide (LDA) can also deprotonate β-keto esters, they are often less effective for this specific reaction due to issues with solubility or the promotion of side reactions.

The base is regenerated during the reaction cycle, allowing for its use in catalytic quantities. spcmc.ac.in

Reaction Mechanisms: Michael Addition and Protonation

The mechanism of the Michael addition for this synthesis involves a sequence of three fundamental steps, which are repeated for the second addition. masterorganicchemistry.com

Deprotonation : A strong base, such as sodium ethoxide, deprotonates the α-carbon of ethyl acetoacetate. This creates a resonance-stabilized enolate ion, which serves as the nucleophile (the Michael donor). wikipedia.orgbyjus.com

Conjugate Addition : The nucleophilic enolate attacks the electrophilic β-carbon of acrylonitrile (the Michael acceptor) in a conjugate or 1,4-addition. wikipedia.orgbyjus.com This step forms a new carbon-carbon bond and results in a new enolate intermediate. masterorganicchemistry.com

Protonation : The newly formed enolate is then protonated by the solvent (e.g., ethanol) or another proton source, which regenerates the base catalyst. wikipedia.orgmasterorganicchemistry.com This yields the mono-alkylated product, Ethyl 2-(2-cyanoethyl)-3-oxobutanoate.

To obtain the final product, this compound, this three-step sequence is repeated. The remaining acidic proton on the α-carbon of the mono-substituted intermediate is removed by the base, and the resulting enolate undergoes a second Michael addition with another molecule of acrylonitrile. wikipedia.org

Acetoacetic Ester Synthesis Adaptations

The synthesis of this compound is a classic example of the acetoacetic ester synthesis. This synthetic method utilizes ethyl acetoacetate to produce substituted ketones. wikipedia.orglibretexts.org In a typical acetoacetic ester synthesis, the enolate formed from ethyl acetoacetate is alkylated via an SN2 reaction with an alkyl halide. askthenerd.com

However, in this specific case, the synthesis is adapted by using an α,β-unsaturated nitrile (acrylonitrile) as the electrophile instead of an alkyl halide. The alkylation step, therefore, proceeds via a Michael addition mechanism rather than an SN2 pathway. The fundamental principles remain the same: deprotonation of the α-carbon followed by the formation of a new carbon-carbon bond at that position. wikipedia.org The process allows for the sequential addition of two alkyl groups (the cyanoethyl groups) to the α-carbon. libretexts.org

Optimization of Reaction Conditions and Efficiency

To maximize the yield and selectivity of this compound, careful control of reaction conditions is necessary.

Temperature Control and Solvent Effects

Temperature and the choice of solvent are critical parameters that significantly influence the outcome of the synthesis.

Solvent : The solvent must be capable of dissolving the reactants and facilitating the ionic mechanism.

Ethanol : Ethanol is a common and effective solvent, particularly when using sodium ethoxide as the base, as the ethoxide ion is the conjugate base of the solvent.

Tetrahydrofuran (THF) : THF is another suitable solvent for this reaction.

The optimal conditions aim to favor the desired Michael addition while suppressing competing side reactions.

Table 2: Summary of Optimized Reaction Conditions

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| Temperature | 0–5°C | Minimizes polymerization of acrylonitrile; enhances selectivity. |

| Solvent | Ethanol or THF | Provides good solubility for reactants and facilitates the ionic reaction mechanism. |

| Base | Sodium Ethoxide (catalytic) | Efficiently generates the enolate without significant side reactions. |

Stoichiometric Considerations and Side Reaction Minimization

The synthesis of this compound is accomplished via a base-catalyzed Michael addition. In this reaction, the enolate of ethyl acetoacetate acts as a nucleophile, attacking the electrophilic β-carbon of acrylonitrile. A critical aspect of this synthesis is the control of stoichiometry to favor the formation of the desired di-substituted product over the mono-substituted intermediate, Ethyl 2-(2-cyanoethyl)-3-oxobutanoate.

To achieve a high yield of the di-adduct, a molar excess of acrylonitrile is typically employed. A common stoichiometric ratio is at least two equivalents of acrylonitrile for every one equivalent of ethyl acetoacetate. This ensures that after the first Michael addition, there is sufficient acrylonitrile available to react with the newly formed mono-substituted product, which still possesses an acidic α-hydrogen.

Several side reactions can occur and need to be minimized for optimal purity and yield. One significant side reaction is the polymerization of acrylonitrile, which is also base-catalyzed. To mitigate this, the reaction temperature is often kept low, typically between 0 and 5°C, during the addition of the base and acrylonitrile. Another potential side reaction is the hydrolysis of the ester or nitrile functional groups if water is present in the reaction mixture. Therefore, anhydrous conditions are generally preferred.

The choice of base and its concentration also play a crucial role. A strong base, such as sodium ethoxide, is required to generate the enolate of ethyl acetoacetate. However, using a large excess of the base can promote the polymerization of acrylonitrile. Therefore, a catalytic amount of a strong base is often sufficient to drive the reaction to completion without significantly inducing side reactions.

Table 1: Stoichiometric Ratios and Their Impact on Product Distribution

| Molar Ratio (Ethyl Acetoacetate : Acrylonitrile) | Predominant Product | Potential Side Products |

| 1 : 1 | Ethyl 2-(2-cyanoethyl)-3-oxobutanoate | Unreacted ethyl acetoacetate, some di-substituted product |

| 1 : >2 | This compound | Mono-substituted product, polyacrylonitrile (B21495) |

Catalyst Development for Enhanced Yield and Purity

The selection of an appropriate catalyst is paramount for enhancing the yield and purity of this compound. While traditional strong bases like sodium ethoxide are effective, research has explored other catalytic systems to improve reaction efficiency and minimize side reactions.

Phase-transfer catalysts (PTCs) have been investigated for the alkylation of active methylene (B1212753) compounds. In the context of the cyanoethylation of ethyl acetoacetate, a PTC could facilitate the reaction between the aqueous or solid base and the organic reactants, potentially leading to milder reaction conditions and reduced polymerization of acrylonitrile.

More recently, the development of solid-supported base catalysts has gained attention. These catalysts offer advantages such as easier separation from the reaction mixture, potential for recycling, and often, improved selectivity. For the di-alkylation of active methylene compounds, cesium carbonate has been shown to be an effective solid base, promoting the formation of di-substituted products in high yields. While specific studies on its application for this compound are not extensively documented, its known efficacy in similar transformations suggests its potential.

Furthermore, organocatalysts have emerged as a powerful tool in asymmetric synthesis. While the synthesis of the racemic target compound is the primary focus here, the principles of catalyst design for controlling reactivity and selectivity in Michael additions are relevant. For instance, bifunctional catalysts that can activate both the nucleophile and the electrophile could potentially enhance the rate and selectivity of the di-cyanoethylation.

Table 2: Comparison of Catalytic Systems for Michael Additions of Active Methylene Compounds

| Catalyst Type | Examples | Advantages | Potential for this Synthesis |

| Strong Bases | Sodium ethoxide, Potassium tert-butoxide | Readily available, effective | Prone to inducing side reactions like polymerization |

| Phase-Transfer Catalysts | Quaternary ammonium (B1175870) salts | Milder conditions, improved yields in some cases | May reduce acrylonitrile polymerization |

| Solid-Supported Bases | Cesium carbonate on a solid support | Easy separation, recyclable, can be highly selective | Potentially high yield and purity of the di-adduct |

| Organocatalysts | Chiral amines, thioureas | High selectivity in asymmetric synthesis | Principles can be applied to design catalysts for improved yield |

Scalable Synthesis Approaches

Continuous Flow Reactor Applications

The application of continuous flow technology to the synthesis of this compound offers several advantages over traditional batch processing, particularly for exothermic reactions like the Michael addition. The high surface-area-to-volume ratio in microreactors allows for efficient heat dissipation, enabling better temperature control and minimizing the risk of runaway reactions and unwanted side reactions such as the polymerization of acrylonitrile.

In a typical continuous flow setup, streams of ethyl acetoacetate, acrylonitrile, and a base catalyst would be pumped and mixed in a microreactor. The precise control over residence time, temperature, and stoichiometry allows for the optimization of the reaction to maximize the yield of the di-substituted product. The short reaction times often achievable in flow reactors can also lead to higher throughput.

While specific literature on the continuous flow synthesis of this exact compound is limited, the principles have been successfully applied to other Michael additions and alkylations of β-keto esters. These studies demonstrate the feasibility of achieving high yields and selectivities in a continuous manner.

Industrial Production Methodologies

On an industrial scale, the production of cyanoethylated compounds often involves batch or semi-batch reactors. For the synthesis of this compound, a large-scale reactor would be charged with ethyl acetoacetate and a suitable solvent. A solution of the base catalyst would then be added, followed by the controlled addition of acrylonitrile to manage the reaction exotherm.

Key considerations in industrial production include process safety, cost-effectiveness, and environmental impact. The handling of large quantities of flammable and toxic acrylonitrile requires stringent safety protocols. The choice of solvent and catalyst is also critical, with a focus on materials that are inexpensive, readily available, and can be easily recovered and recycled.

Downstream processing would involve neutralization of the catalyst, removal of the solvent and unreacted starting materials by distillation, and purification of the final product, likely through vacuum distillation. The optimization of each of these steps is crucial for an economically viable industrial process.

Chemical Transformations and Reaction Mechanisms

Reactivity Profiles of Key Functional Groups

The molecule's reactivity is a composite of the individual behaviors of its ester, nitrile, and carbonyl moieties.

The ethyl ester group is a classic site for nucleophilic acyl substitution, a reaction class where a nucleophile replaces the ethoxy group (-OCH2CH3). masterorganicchemistry.com This process proceeds via a tetrahedral intermediate. libretexts.org

One of the most common reactions is saponification, or base-catalyzed hydrolysis. When treated with a strong base like sodium hydroxide (B78521) (NaOH) under heating, the ester is converted into a carboxylate salt. masterorganicchemistry.comlibretexts.org Subsequent acidification protonates the carboxylate to yield the corresponding carboxylic acid.

Another key reaction is transesterification, where treatment with a different alcohol in the presence of an acid or base catalyst replaces the ethyl group with a new alkyl group from the reacting alcohol. The equilibrium of this reaction can be shifted by using a large excess of the new alcohol. pressbooks.pub

Table 1: Nucleophilic Substitution Reactions of the Ester Moiety

| Reaction | Reagents | Product | Mechanism Type |

|---|---|---|---|

| Saponification (Hydrolysis) | 1. NaOH, H₂O, Δ 2. H₃O⁺ | Carboxylic Acid | Base-Catalyzed Nucleophilic Acyl Substitution |

The two cyanoethyl side chains are highly versatile and can be converted into several other important functional groups, primarily through oxidation and reduction pathways. researchgate.net The carbon-nitrogen triple bond is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.orglibretexts.org

The nitrile groups can be hydrolyzed to form carboxylic acids. studymind.co.uk This transformation can be achieved under either acidic or basic conditions, typically requiring heat. libretexts.orgbyjus.com The reaction proceeds through an amide intermediate, which can sometimes be isolated. byjus.com

Acid-Catalyzed Hydrolysis : Heating the compound with a dilute mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), protonates the nitrogen atom, making the carbon more electrophilic for water to attack. The final products are the carboxylic acid and an ammonium (B1175870) salt. libretexts.orgstudymind.co.ukbyjus.com

Base-Catalyzed Hydrolysis : Refluxing with an aqueous base, like sodium hydroxide (NaOH), involves the nucleophilic attack of a hydroxide ion on the nitrile carbon. chemistrysteps.com This initially forms the salt of the carboxylic acid and ammonia (B1221849) gas. libretexts.orgbyjus.com An acidic workup is then required to protonate the carboxylate and obtain the free carboxylic acid. libretexts.org

The nitrile groups can be reduced to yield primary amines. libretexts.orgstudymind.co.uk This is a valuable synthetic transformation for introducing basic nitrogen atoms into a molecule. Common methods include:

Catalytic Hydrogenation : This method involves reacting the compound with hydrogen gas (H₂) at high pressure and temperature in the presence of a metal catalyst like platinum (Pt), palladium (Pd), or nickel (Ni). studymind.co.uklibretexts.org

Chemical Reduction : Powerful reducing agents, particularly lithium aluminum hydride (LiAlH₄) in a solvent like dry ether followed by an aqueous workup, are highly effective for converting nitriles to primary amines. libretexts.orgstudymind.co.uklibretexts.orgcommonorganicchemistry.com The mechanism involves the nucleophilic addition of hydride ions to the nitrile carbon. libretexts.orglibretexts.org Other reagents like borane-tetrahydrofuran (B86392) (BH₃-THF) can also be employed. commonorganicchemistry.com

Table 2: Transformations of Nitrile Groups

| Transformation | Reagents | Product Functional Group | Key Intermediate |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H₃O⁺ (e.g., dil. HCl), Δ | Carboxylic Acid | Amide |

| Base-Catalyzed Hydrolysis | 1. OH⁻ (e.g., NaOH), Δ 2. H₃O⁺ | Carboxylic Acid | Amide |

| Catalytic Hydrogenation | H₂, Metal Catalyst (Ni, Pd, Pt) | Primary Amine | Imine (on catalyst surface) |

The ketone (3-oxo) group is a key site for carbon-carbon bond formation, primarily through condensation reactions. vanderbilt.edu The carbonyl carbon is electrophilic, while the adjacent α-protons (on the methyl group, C4) are acidic and can be removed by a base to form a nucleophilic enolate. vanderbilt.edu

A notable reaction for β-keto esters is the Knoevenagel condensation, where the active methylene (B1212753) compound (or in this case, the enolizable ketone) reacts with an aldehyde or another ketone in the presence of a basic catalyst. thieme-connect.deresearchgate.net The reaction typically results in a new α,β-unsaturated carbonyl system after dehydration of the initial aldol-type adduct. vanderbilt.edu

Similarly, the Claisen condensation involves the reaction between two ester molecules, but its principles can be extended to reactions involving a ketone and an ester. libretexts.org In the context of Ethyl 2,2-di(2-cyanoethyl)-3-oxobutanoate, the enolate formed from the ketone side could potentially react with another electrophile.

Nitrile Groups: Transformations and Derivative Formation

Advanced Reaction Types

The colocation of multiple reactive centers in this compound allows for more complex and advanced reaction sequences. The molecule can serve as a scaffold for synthesizing heterocyclic compounds. For instance, the reduction of the nitrile groups to amines, followed by an intramolecular reaction with the ketone or ester carbonyls, could lead to the formation of cyclic structures like lactams or other nitrogen-containing rings, depending on the reaction conditions.

Furthermore, the β-keto ester functionality is a classic precursor for various annulation and cycloaddition reactions, establishing it as a versatile building block in multistep organic syntheses.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Sodium Hydroxide |

| Hydrochloric Acid |

| Sulfuric Acid |

| Lithium Aluminum Hydride |

| Borane-tetrahydrofuran |

Cyclocondensation Reactions

This compound serves as a key precursor in the synthesis of various heterocyclic compounds through cyclocondensation reactions. The presence of multiple reactive sites allows for intramolecular cyclizations to form new ring systems.

One of the most notable potential cyclocondensation pathways for this molecule is the Thorpe-Ziegler reaction . This reaction is an intramolecular condensation of a dinitrile, catalyzed by a base, which, after acidic hydrolysis, yields a cyclic ketone. wikipedia.orgbuchler-gmbh.com For this compound, this would involve the intramolecular reaction between the two nitrile groups to form a five-membered ring. The resulting product would be a substituted cyclopentanone (B42830) derivative, a valuable scaffold in organic synthesis.

The general mechanism for the Thorpe-Ziegler reaction begins with the deprotonation of the α-carbon to one of the nitrile groups by a strong base, forming a carbanion. numberanalytics.com This is followed by an intramolecular nucleophilic attack of the carbanion on the carbon atom of the other nitrile group, leading to the formation of a cyclic enamine. Subsequent hydrolysis of the enamine furnishes the corresponding cyclic ketone.

While the structure of this compound is well-suited for such intramolecular reactions, specific documented examples of its use in Thorpe-Ziegler cyclizations are not extensively reported in readily available literature. However, the fundamental principles of this reaction strongly suggest its applicability.

Coordination Chemistry Applications

The molecular structure of this compound, featuring both β-keto ester and nitrile functionalities, makes it an interesting candidate as a ligand in coordination chemistry. The oxygen atoms of the β-keto ester can act as a bidentate chelating agent, forming stable complexes with a variety of metal ions. The nitrogen atoms of the two cyanoethyl groups can also potentially coordinate to a metal center, allowing the molecule to act as a polydentate ligand.

The ability to form stable chelate rings with metal ions is a well-known characteristic of β-dicarbonyl compounds. This interaction can be utilized in the development of new catalysts, metal-organic frameworks (MOFs), and materials with specific electronic or magnetic properties. The additional cyanoethyl arms could lead to the formation of more complex coordination polymers or cage-like structures.

Role in Knoevenagel Condensation Reactions

The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) to a carbonyl group, followed by dehydration. This reaction is a cornerstone of carbon-carbon bond formation in organic synthesis.

However, This compound is not a suitable substrate for the Knoevenagel condensation . The defining feature of a reactant in this condensation is the presence of at least one acidic proton on the methylene carbon situated between two electron-withdrawing groups. In the case of this compound, the α-carbon is quaternary, meaning it is bonded to four other carbon atoms and has no attached hydrogen atoms. Consequently, it cannot be deprotonated to form the necessary carbanion intermediate required for the initial nucleophilic attack on a carbonyl compound.

In contrast, its precursor, ethyl acetoacetate (B1235776), is a classic example of a compound with an active methylene group and readily participates in Knoevenagel condensations. The substitution of both α-hydrogens with cyanoethyl groups in this compound deactivates it for this specific type of reaction.

Mechanisms of Action in Organic Transformations

The primary mechanism through which this compound participates in the formation of new cyclic structures is the base-catalyzed intramolecular cyclization, as exemplified by the Thorpe-Ziegler reaction.

The step-by-step mechanism is as follows:

Deprotonation: A strong base abstracts a proton from the carbon atom alpha to one of the nitrile groups, creating a resonance-stabilized carbanion.

Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbon of the second nitrile group within the same molecule. This results in the formation of a five-membered ring and a cyclic imine anion.

Protonation: The cyclic imine anion is protonated by a proton source in the reaction mixture, leading to the formation of a neutral cyclic enamine.

Tautomerization and Hydrolysis: The enamine can exist in equilibrium with its imine tautomer. Upon acidic workup, the imine is hydrolyzed to yield the final cyclic ketone product.

This mechanistic pathway highlights the utility of this compound as a precursor for generating functionalized cyclopentanone derivatives, which are versatile intermediates for the synthesis of more complex molecules.

| Reactant | Reaction Type | Product Type |

| This compound | Cyclocondensation (Thorpe-Ziegler) | Substituted cyclopentanone |

| This compound | Coordination | Metal complex |

| Ethyl acetoacetate | Knoevenagel Condensation | α,β-unsaturated carbonyl compound |

Building Block for Complex Molecular Architectures

The compound's reactivity is centered around its 1,3-dicarbonyl moiety and the terminal nitrile groups. This combination allows for a wide range of chemical transformations, establishing it as a key starting material for various molecular frameworks.

This compound is a prime candidate for constructing heterocyclic systems. The β-ketoester portion can react with dinucleophiles like hydrazine, hydroxylamine, or urea (B33335) to form five- or six-membered rings such as pyrazoles, isoxazoles, and pyrimidines. Furthermore, the two terminal cyano groups can undergo cyclization reactions. For instance, they can be hydrolyzed to carboxylic acids, which can then be used to form larger ring systems, or they can react with other functional groups introduced into the molecule to build polycyclic structures.

The presence of two nitrile groups offers a pathway for incorporation into polymeric materials. Alkyl-2-cyanoacrylates are well-known for their ability to undergo rapid anionic polymerization, a property driven by the strong electron-withdrawing nature of the nitrile and ester groups. researchgate.net While not a cyanoacrylate itself, the dinitrile functionality in this compound provides sites for potential polymerization or cross-linking. For example, the nitrile groups can be hydrogenated to primary amines, which can then serve as monomers in the synthesis of polyamides or polyimides. This bifunctionality allows the compound to act as a potential cross-linking agent to modify the properties of existing polymers, enhancing their thermal stability or mechanical strength.

The compound serves as a versatile scaffold for building molecules with potential biological activity. Its core structure can be elaborated through reactions at the ketone, ester, and nitrile functionalities. This allows for the systematic introduction of various pharmacophores and substituents to explore structure-activity relationships (SAR). The ability to generate a diverse library of derivatives from a single, complex starting material is a significant advantage in medicinal chemistry for the discovery of new therapeutic agents.

Precursor in Pharmaceutical Synthesis

The utility of this compound extends to the targeted synthesis of established and novel pharmaceutical agents. Its structure is particularly suited for creating scaffolds found in cardiovascular drugs.

The 1,4-dihydropyridine (B1200194) (DHP) core is a foundational structure for a major class of calcium channel blockers used to treat hypertension. researchgate.net The Hantzsch dihydropyridine (B1217469) synthesis, a classic multi-component reaction, is typically used for their preparation. This synthesis involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester. google.com

Derivatives of this compound, such as 2-cyanoethyl acetoacetate, are valuable β-ketoester components in modified Hantzsch syntheses. google.com In one such synthesis, an aldehyde is reacted with a 2-cyanoethyl acetoacetate and a 2-cyanoethyl β-aminocrotonate (formed from the acetoacetate and ammonia) to yield a 1,4-dihydropyridine with two 2-cyanoethoxycarbonyl groups at the 3 and 5 positions. google.com The cyanoethyl ester groups are incorporated to modulate the drug's pharmacokinetic and pharmacodynamic properties.

Hantzsch Synthesis Example using a Cyanoethyl Precursor

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

|---|---|---|---|

| Aldehyde (e.g., 2-formyl-3,5-dimethyl-p-dioxene) | 2-Cyanoethyl acetoacetate | 2-Cyanoethyl β-aminocrotonate | bis(2-cyanoethyl) 2,6-dimethyl-4-[2-(3,5-dimethyl-5,6-dihydro-p-dioxinyl)]-1,4-dihydropyridine-3,5-dicarboxylate |

Mineralocorticoid receptor (MR) antagonists are crucial for treating conditions like heart failure and chronic kidney disease. nih.gov While steroidal antagonists like spironolactone (B1682167) and eplerenone (B1671536) are effective, they can have side effects. nih.goveshonline.org This has driven the search for novel, non-steroidal MR antagonists with improved safety profiles. nih.govresearchgate.net

Research has shown that the 1,4-dihydropyridine scaffold is a promising framework for developing potent and selective non-steroidal MR antagonists. researchgate.net The synthesis of DHP libraries for screening against the mineralocorticoid receptor often relies on the Hantzsch reaction. By using precursors like this compound or its derivatives, medicinal chemists can create diverse DHP structures. The functional handles on the starting material allow for the introduction of specific substituents required for high-affinity binding to the MR and for achieving selectivity over other steroid hormone receptors. researchgate.net

Unveiling the Synthetic Versatility of this compound

This compound is a complex organic compound recognized for its potential as a versatile building block in advanced organic synthesis. Its structure, featuring a β-keto ester functional group alongside two cyanoethyl substituents, provides multiple reactive sites for the construction of more complex molecules. This article explores the specific applications of this compound in various fields of chemical synthesis, adhering to a focused examination of its role in the preparation of pharmaceuticals, specialty materials, and agrochemicals.

Interactive Data Table: Properties of this compound

| Property | Value |

| IUPAC Name | ethyl 2,2-bis(2-cyanoethyl)-3-oxobutanoate |

| Molecular Formula | C12H16N2O3 |

| Molecular Weight | 236.27 g/mol |

| CAS Number | 1112-25-0 |

Applications in Advanced Organic Synthesis

The unique chemical architecture of Ethyl 2,2-di(2-cyanoethyl)-3-oxobutanoate, particularly the presence of nitrile and β-keto ester groups, makes it a valuable intermediate in organic chemistry. These functional groups allow for a range of chemical transformations, including cyclization, condensation, and addition reactions, which are fundamental to the synthesis of diverse molecular frameworks.

A critical review of the established synthetic routes for the antihistamine drug Oxatomide reveals that this compound is not a known precursor. Scientific literature details that the synthesis of Oxatomide typically proceeds through the reaction of 1-(3-chloropropyl)-2-benzimidazolone, which is itself prepared from 2-benzimidazolone and 1-bromo-3-chloropropane. This intermediate is then reacted with 1-(diphenylmethyl)piperazine to yield the final drug. Alternative patented methods also describe different starting materials, none of which include this compound. Therefore, based on publicly available scientific data and patents, there is no established synthetic pathway for Oxatomide that utilizes this specific compound.

This compound is recognized as a pivotal intermediate in the synthesis of specialty chemicals, including polymers and resins. The compound's bifunctional cyano groups and ester moiety offer reactive sites for polymerization and cross-linking reactions. The nitrile groups can undergo various transformations, such as hydrolysis to carboxylic acids or reduction to amines, which can then be used to build polymer chains. The β-keto ester portion of the molecule can also participate in a variety of condensation reactions.

Table: Potential Contributions to Specialty Material Synthesis

| Functional Group | Potential Reaction | Application in Materials Science |

| Cyanoethyl Groups | Hydrolysis, Reduction, Cyclization | Formation of polyamide or polyamine chains; building blocks for heterocyclic polymers. |

| β-Keto Ester | Condensation, Enolate Chemistry | Cross-linking agent in resins; monomer for polyester (B1180765) synthesis. |

While the compound is cited for its utility in this field, specific examples of polymers or materials derived from this compound are not extensively detailed in readily available research literature. Its classification as a functionalized β-keto ester strongly suggests its role as a building block for creating polymers with tailored properties.

Following a thorough review of scientific literature and patent databases, there is currently no evidence to suggest that this compound is used in the synthesis of agrochemicals. Searches for its application as an intermediate or starting material in the production of pesticides, herbicides, or other agricultural chemicals have not yielded any specific findings. While other related β-keto esters are known to be building blocks in this industry, the specific contributions of this compound to agrochemical synthesis are not documented in the available literature.

Advanced Characterization Techniques in Research

Spectroscopic Analysis in Structural Elucidation

Spectroscopy is a cornerstone in the characterization of organic molecules. By probing the interaction of Ethyl 2,2-di(2-cyanoethyl)-3-oxobutanoate with electromagnetic radiation, researchers can deduce its structural features with high precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of an organic compound in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the key chemical shifts (δ) are observed as follows: a quartet signal for the methylene (B1212753) protons of the ethyl ester group, a triplet for the terminal methyl protons of the ethyl group, and distinct signals for the methylene protons of the two cyanoethyl groups.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound is characterized by distinct peaks for the carbonyl carbons of the ketone and ester groups, the carbon of the cyano groups, and the various aliphatic carbons within the structure.

Interactive Data Table: NMR Spectroscopic Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

| ¹H NMR | ~4.15 (quartet) | OCH₂ CH₃ |

| ~3.02 (triplet) | CH₂ CN | |

| ~2.65 (singlet) | COCH₂ | |

| ~1.25 (triplet) | OCH₂CH₃ | |

| ¹³C NMR | ~201.5 | C =O (ketone) |

| ~170.2 | C =O (ester) | |

| ~117.8 | C N |

Note: The exact chemical shifts can vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. A strong, sharp peak around 2250 cm⁻¹ is indicative of the nitrile (C≡N) group stretch. Additionally, two distinct carbonyl (C=O) stretching bands are observed: one around 1740 cm⁻¹ for the ester and another for the ketone.

Interactive Data Table: Key IR Absorption Bands

| Frequency (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2250 | Nitrile (C≡N) | Stretch |

| ~1740 | Ester (C=O) | Stretch |

| Ketone (C=O) | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. While specific experimental UV-Vis data for this compound is not widely reported in the literature, its absorption characteristics can be predicted based on its constituent chromophores. The compound contains carbonyl (C=O) and nitrile (C≡N) groups. These groups can undergo n→π* (non-bonding to pi-antibonding) transitions. uobabylon.edu.iq For isolated carbonyl groups, these transitions typically result in weak absorption bands in the 270-300 nm region. uobabylon.edu.iqresearchgate.net The presence of two carbonyl groups in a β-keto ester arrangement allows for keto-enol tautomerism, which can influence the electronic transitions. The enol form introduces a C=C double bond conjugated with a carbonyl group, which would be expected to show a strong π→π* transition at a shorter wavelength, typically around 240-260 nm in polar solvents. semanticscholar.orgresearchgate.net

X-ray Diffraction Studies for Solid-State Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. wikipedia.org This technique can reveal detailed information about bond lengths, bond angles, and the conformation of the molecule, as well as how molecules pack together in a crystal lattice. nih.gov

As of now, a published single-crystal X-ray diffraction study specifically for this compound has not been identified in a comprehensive search of scientific literature. However, such a study, if conducted, would provide invaluable insights. It would unambiguously confirm the molecular connectivity and determine the preferred conformation of the cyanoethyl and ethyl ester substituents around the central quaternary carbon atom. Furthermore, it would reveal any significant intermolecular interactions, such as dipole-dipole interactions involving the nitrile and carbonyl groups, that govern the crystal packing. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.

The mass spectrum of this compound shows a molecular ion peak (M⁺) that confirms its molecular formula, C₁₂H₁₆N₂O₃, and a molecular weight of approximately 236.27 g/mol . nih.gov A characteristic fragmentation pattern often observed includes the loss of a cyanoethyl group (•CH₂CH₂CN), which provides further validation of the presence of these substituents on the main butanoate frame.

Theoretical and Computational Chemistry Investigations

Electronic Structure and Reactivity Modeling

Computational modeling offers a detailed picture of the electron distribution and steric factors that govern the behavior of Ethyl 2,2-di(2-cyanoethyl)-3-oxobutanoate. These models are crucial for predicting how the molecule will interact with itself and with other chemical species.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can determine the most stable three-dimensional arrangement of its atoms, known as its lowest energy conformation. The presence of multiple rotatable single bonds—specifically around the central quaternary carbon, the ethyl ester group, and the two cyanoethyl chains—results in a complex potential energy surface with numerous possible conformers.

DFT calculations would involve systematically rotating these bonds and calculating the corresponding energy to identify local and global energy minima. The results of such an analysis would likely show that the molecule's preferred conformation is one that minimizes steric hindrance between the bulky ethyl ester, acetyl, and twin cyanoethyl groups. For instance, the cyanoethyl chains would likely orient themselves away from the sterically demanding acetyl and ester groups. The relative energies of different stable conformations can be calculated to understand their population distribution at a given temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Description of Dihedral Angles | Relative Energy (kcal/mol) |

|---|---|---|

| A (Global Minimum) | Anti-periplanar arrangement of large substituents | 0.00 |

| B | Gauche interaction between one cyanoethyl and acetyl group | +1.5 |

| C | Gauche interaction between ethyl ester and a cyanoethyl group | +2.1 |

| D | Eclipsed conformation (transitional state) | +5.8 |

Note: This table is illustrative and based on general principles of conformational analysis. Specific values would require dedicated DFT calculations.

The cyano (-C≡N), ketone (C=O), and ester (C=O) functionalities in this compound are polar, making them sites for significant intermolecular interactions. Computational methods can model these non-covalent interactions, which are critical for understanding the compound's physical properties, such as boiling point and solubility.

Reaction Mechanism Elucidation through Computational Studies

The synthesis of this compound typically involves the Michael addition of two equivalents of acrylonitrile (B1666552) to ethyl acetoacetate (B1235776). Computational studies are invaluable for elucidating the step-by-step mechanism of this reaction. DFT calculations can be used to map the potential energy surface of the reaction, identifying the structures and energies of reactants, transition states, intermediates, and products.

The reaction is base-catalyzed, beginning with the deprotonation of the acidic α-carbon of ethyl acetoacetate to form a resonance-stabilized enolate. Computational models would confirm that this enolate acts as the nucleophile. The subsequent nucleophilic attack on the β-carbon of acrylonitrile would proceed through a transition state, leading to a carbanionic intermediate. The energy barrier (activation energy) for this step can be calculated. A second, similar sequence of deprotonation and Michael addition then occurs at the same α-carbon to yield the final product. DFT studies on analogous Michael additions have shown that such reactions can proceed via a stepwise mechanism. researchgate.net The calculations would also provide insight into the reaction's thermodynamics by comparing the energies of the reactants and products.

Acidity and Basicity Predictions: pKa Determination and Autohydrolysis Considerations

Computational chemistry provides tools to predict the acidity and basicity of different sites within a molecule. For this compound, the primary acidic sites are the α-hydrogens of the acetyl group, though the central quaternary carbon has no hydrogens to remove. The basic sites are the nitrogen of the cyano groups and the oxygen atoms of the carbonyls.

The pKa of the α-hydrogens on the starting material, ethyl acetoacetate, is around 11. The presence of two electron-withdrawing cyanoethyl groups on the central carbon in the product would influence the acidity of the remaining α-hydrogens on the terminal methyl group of the acetyl moiety, though this effect is transmitted through several bonds. While the α-hydrogens of esters are generally less acidic (pKa ≈ 25) than those of ketones (pKa ≈ 20), the most acidic protons in the precursor are located on the methylene (B1212753) group between the two carbonyls. qorganica.es Computational algorithms can predict pKa values by calculating the Gibbs free energy change associated with deprotonation, often in a simulated solvent environment.

Autohydrolysis, or the hydrolysis of the compound in water without an external acid or base catalyst, is another process that can be investigated computationally. The ester linkage is susceptible to hydrolysis. A computational study could model the nucleophilic attack of a water molecule on the ester's carbonyl carbon. Such a study would likely show a high activation energy barrier for this process in neutral water, suggesting that autohydrolysis is slow under normal conditions. The mechanism would involve the formation of a tetrahedral intermediate, followed by the departure of the ethoxide leaving group. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Ethyl acetoacetate |

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies

The classical synthesis of ethyl 2,2-di(2-cyanoethyl)-3-oxobutanoate involves the Michael addition of ethyl acetoacetate (B1235776) to acrylonitrile (B1666552), typically facilitated by a strong base like sodium ethoxide. While effective, future research is anticipated to focus on developing more efficient, sustainable, and scalable synthetic protocols.

Key areas for exploration in novel synthetic methodologies include:

Continuous Flow Synthesis: Transitioning from traditional batch processing to continuous flow reactors can offer superior control over reaction parameters such as temperature and mixing, leading to higher yields, improved safety, and easier scalability. The exothermic nature of the Michael addition makes it an ideal candidate for this technology.

Mechanochemistry: Solvent-free approaches, such as ball milling, are gaining traction as environmentally benign synthetic methods. Research into the mechanochemical synthesis of this compound could significantly reduce solvent waste and energy consumption.

Photocatalysis and Electrosynthesis: The application of visible-light photocatalysis or electrosynthesis could provide alternative, milder reaction pathways, potentially avoiding the need for strong bases and offering unique selectivity.

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Continuous Flow | Enhanced safety, scalability, and yield | Reactor design, optimization of reaction conditions |

| Mechanochemistry | Reduced solvent waste, energy efficiency | Catalyst development, scalability studies |

| Photocatalysis/Electrosynthesis | Mild reaction conditions, unique selectivity | Catalyst design, mechanistic investigations |

Explorations in Catalysis and Green Chemistry

Future advancements in the synthesis of this compound are intrinsically linked to the development of novel catalytic systems and adherence to the principles of green chemistry.

Prospective research avenues in this domain include:

Heterogeneous Catalysis: The development of solid-supported catalysts, such as functionalized resins or zeolites, could simplify catalyst recovery and reuse, thereby reducing waste and operational costs. For instance, the use of zeolite HSZ-360 has been explored for related reactions involving ethyl acetoacetate. lifechempharma.com

Biocatalysis: The use of enzymes, or whole-cell biocatalysts, presents a highly selective and environmentally friendly alternative to traditional chemical catalysts. Research could focus on identifying or engineering enzymes capable of catalyzing the cyanoethylation of β-keto esters.

Atom Economy and Waste Reduction: Future synthetic strategies will likely prioritize atom economy by minimizing the use of stoichiometric reagents in favor of catalytic alternatives. A comprehensive life cycle assessment of different synthetic routes will be crucial in identifying the most sustainable options.

Expansion of Synthetic Applications in Emerging Fields

The versatile structure of this compound makes it a valuable precursor for the synthesis of a wide array of more complex molecules with potential applications in emerging scientific fields.

Potential areas for the expansion of its synthetic utility include:

Medicinal Chemistry and Drug Discovery: The nitrile and β-keto ester moieties are common pharmacophores in drug design. This compound can serve as a scaffold for the synthesis of novel heterocyclic compounds with potential biological activities, including anticancer or antimicrobial properties. The presence of multiple functional groups allows for diverse chemical modifications to create libraries of compounds for high-throughput screening.

Agrochemicals: Similar to medicinal chemistry, the structural motifs present in this compound can be utilized to develop new classes of pesticides and herbicides.

Supramolecular Chemistry: The cyano groups can participate in the formation of coordination complexes and hydrogen-bonded networks, making this compound a potential building block for the design of novel supramolecular architectures and functional materials.

Advanced Materials Science Integration

The presence of multiple nitrile groups in this compound suggests its potential as a monomer or crosslinking agent in the development of advanced materials. The high polarity imparted by the cyano groups is a particularly attractive feature. numberanalytics.com

Future research in materials science could focus on:

Polymer Synthesis: This compound could be utilized in the synthesis of specialty polymers. The nitrile groups can be hydrolyzed to carboxylic acids or amides, or reduced to amines, to create functional polymers with tailored properties such as improved thermal stability, chemical resistance, or adhesion. numberanalytics.com Nitrile-containing polymers like polyacrylonitrile (B21495) are known for their use in creating carbon fibers and other high-performance materials. researchgate.net

High-Performance Engineering Plastics: The incorporation of this compound into polymer backbones, such as in poly(arylene ether nitrile)s (PAENs), could lead to materials with excellent mechanical and thermal properties suitable for applications in the aerospace and automotive industries. mdpi.commdpi.com

Dielectric Materials: The high polarity of the nitrile groups could be leveraged in the development of polymer-based composites with high dielectric permittivity for applications in electronic components and energy storage devices. mdpi.com

Table 2: Potential Applications in Advanced Materials

| Material Type | Key Feature | Potential Application |

|---|---|---|

| Specialty Polymers | Functionalizable nitrile groups | Adhesives, coatings, membranes |

| High-Performance Plastics | Enhanced thermal and mechanical properties | Aerospace and automotive components |

| Dielectric Composites | High polarity from cyano groups | Capacitors, energy storage devices |

Q & A

Q. What are the common synthetic routes for Ethyl 2,2-di(2-cyanoethyl)-3-oxobutanoate, and how are reaction conditions optimized?

The compound can be synthesized via alkylation of the enolate ion derived from ethyl acetoacetate (ethyl 3-oxobutanoate) using acrylonitrile. The acetoacetic ester synthesis methodology is applicable, where the enolate is generated using a strong base (e.g., sodium ethoxide) and subsequently alkylated. Reaction optimization includes controlling temperature (0–5°C for enolate formation), solvent choice (e.g., ethanol or THF), and stoichiometry to minimize side reactions like over-alkylation. Post-reaction purification often involves fractional distillation or column chromatography .

Q. How is the structural identity of this compound confirmed?

Structural confirmation typically combines spectroscopic methods:

- NMR : and NMR identify key functional groups (e.g., ester carbonyl at ~170 ppm, cyanoethyl protons as triplets near δ 2.5–3.0).

- IR : Peaks at ~2250 cm (C≡N stretch) and ~1740 cm (ester C=O).

- Mass Spectrometry : Molecular ion peaks and fragmentation patterns validate the molecular weight and substituent arrangement .

Q. What are the key stability considerations for handling this compound in the lab?

The compound is moisture-sensitive due to the ester and cyano groups. Storage under inert atmosphere (argon/nitrogen) at 2–8°C in anhydrous solvents (e.g., dried DCM) is recommended. Degradation products can form via hydrolysis of the ester or cyano groups, monitored by TLC or HPLC .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of alkylated derivatives?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) is critical for resolving stereochemical ambiguities. Challenges include crystal twinning or weak diffraction, which are addressed by high-resolution data collection (synchrotron sources) and iterative refinement. For example, intramolecular hydrogen bonds (N–H⋯O) and torsional angles help validate the spatial arrangement of cyanoethyl groups .

Q. What experimental strategies mitigate contradictions in NMR data for regioisomeric by-products?

Regioisomers arising from competing enolate alkylation sites require advanced NMR techniques:

Q. How is the biological activity of derivatives predicted using computational methods?

Tools like PASS (Prediction of Activity Spectra for Substances) analyze structural motifs to predict pharmacological properties (e.g., enzyme inhibition, cytotoxicity). For Ethyl 2-(4-halobenzyl)-3-oxobutanoate analogs, halogen substituents are linked to enhanced bioactivity via QSAR modeling. In vitro validation follows, using assays like MTT for cytotoxicity or enzyme inhibition studies .

Q. What are the challenges in scaling up the synthesis of this compound, and how are they addressed?

Scale-up issues include exothermic enolate formation (risk of thermal runaway) and poor solubility of intermediates. Solutions:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.